molecular formula C15H16ClN3OS B11403500 5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11403500
M. Wt: 321.8 g/mol
InChI Key: CASKUWHMOYADPH-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a β-diketone, the pyrimidine ring can be formed through cyclization reactions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

    Addition of the Ethylsulfanyl Group: This can be introduced via a thiolation reaction using ethylthiol.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of pyrimidines are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar biological activities.

Medicine

Pyrimidine derivatives are known for their pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. This compound may be studied for its potential therapeutic applications.

Industry

In the industrial sector, pyrimidine compounds are used in the development of agrochemicals, dyes, and advanced materials. This compound could find applications in these areas due to its chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2,4-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.

    5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness

The uniqueness of 5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethylphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3OS/c1-4-21-15-17-8-11(16)13(19-15)14(20)18-12-6-5-9(2)7-10(12)3/h5-8H,4H2,1-3H3,(H,18,20)

InChI Key

CASKUWHMOYADPH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Cl

Origin of Product

United States

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